2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt
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Overview
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity. The compound is characterized by its naphthalene core structure, which is substituted with hydroxy, carboxylic acid, and azo groups, making it a versatile molecule in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methyl-3-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the azo dye.
Calcium Salt Formation: Finally, the azo compound is treated with a calcium salt, such as calcium chloride, to form the calcium salt of the dye.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium or zinc in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of nitro or sulfo groups on the naphthalene ring.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and colorfastness.
Mechanism of Action
The compound exerts its effects primarily through its azo and hydroxy groups. The azo group can participate in electron transfer reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules. The naphthalene core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, strontium salt
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, sodium salt
Uniqueness
Compared to its strontium and sodium counterparts, the calcium salt variant offers unique properties such as improved solubility and stability in certain applications. The choice of metal ion can influence the dye’s color properties and its interaction with substrates, making the calcium salt a preferred choice in specific industrial applications.
Properties
CAS No. |
73718-60-2 |
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Molecular Formula |
C18H12CaN2O6S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-12(9-15(10)27(24,25)26)19-20-16-13-5-3-2-4-11(13)8-14(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
QFYZSQMFUKQGSE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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